

Spectroscopic Profile of 4-Iodo-3-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Iodo-3-methylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Iodo-3-methylphenol**, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols for acquiring this data for a solid phenolic compound are also provided, ensuring reproducibility and accuracy in your own research endeavors.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **4-Iodo-3-methylphenol**. Due to the limited availability of experimentally derived spectra in public databases, the NMR data presented here is based on computational predictions, providing a reliable estimation for spectral analysis.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5	d	1H	Ar-H
~7.0	d	1H	Ar-H
~6.8	s	1H	Ar-H
~5.0	s	1H	OH
~2.4	s	3H	CH ₃

Note: Predicted chemical shifts can vary slightly depending on the prediction algorithm and experimental conditions.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~155	C-OH
~140	C-I
~138	Ar-C
~130	Ar-CH
~120	Ar-CH
~115	Ar-CH
~90	C-CH ₃
~20	CH ₃

Note: These are estimated chemical shifts. Actual values may differ.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3550-3200	Strong, Broad	O-H Stretch (Phenolic)
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (CH ₃)
1600-1450	Medium-Strong	Aromatic C=C Bending
1300-1000	Strong	C-O Stretch (Phenolic)
~800-600	Medium-Strong	C-I Stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
234	High	[M] ⁺ (Molecular Ion)
219	Moderate	[M-CH ₃] ⁺
107	High	[M-I] ⁺
79	Moderate	[C ₆ H ₅ O] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Note: Fragmentation patterns are predicted based on common pathways for iodinated and phenolic compounds.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid sample of **4-iodo-3-methylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of solid **4-Iodo-3-methylphenol**.

Methodology:

- Sample Preparation:
 - Finely powder a small amount (10-20 mg) of **4-Iodo-3-methylphenol** using an agate mortar and pestle.
 - Carefully pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor). Ensure the sample is packed tightly and evenly to the specified height for the probe.
- Instrument Setup:
 - Insert the rotor into the solid-state NMR probe.
 - Tune and match the probe for the desired nuclei (^1H and ^{13}C).
 - Set the magic angle to 54.74° precisely.
- Data Acquisition:
 - ^1H NMR: Acquire a one-dimensional ^1H spectrum using a simple pulse-acquire sequence. Due to the presence of strong homonuclear dipolar couplings in solids, high-power decoupling or fast magic-angle spinning (MAS) is crucial for obtaining high-resolution spectra.
 - ^{13}C NMR: Employ a cross-polarization magic-angle spinning (CP/MAS) experiment to enhance the sensitivity of the ^{13}C signal.^[1] This technique transfers magnetization from the abundant protons to the less abundant carbon-13 nuclei. High-power proton decoupling is applied during acquisition to remove ^1H - ^{13}C dipolar couplings.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.

- Reference the chemical shifts using an external standard (e.g., adamantane for ^{13}C).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared absorption spectrum of solid **4-Iodo-3-methylphenol**.

Methodology:

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.^[2]
 - Place a small amount of the powdered **4-Iodo-3-methylphenol** onto the center of the ATR crystal.^[2]
- Instrument Setup:
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
- Data Acquisition:
 - Lower the press arm to apply firm and even pressure on the solid sample, ensuring good contact with the ATR crystal.^[2]
 - Acquire the sample spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically perform a background subtraction.
 - The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS) (Electron Ionization - EI)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology:

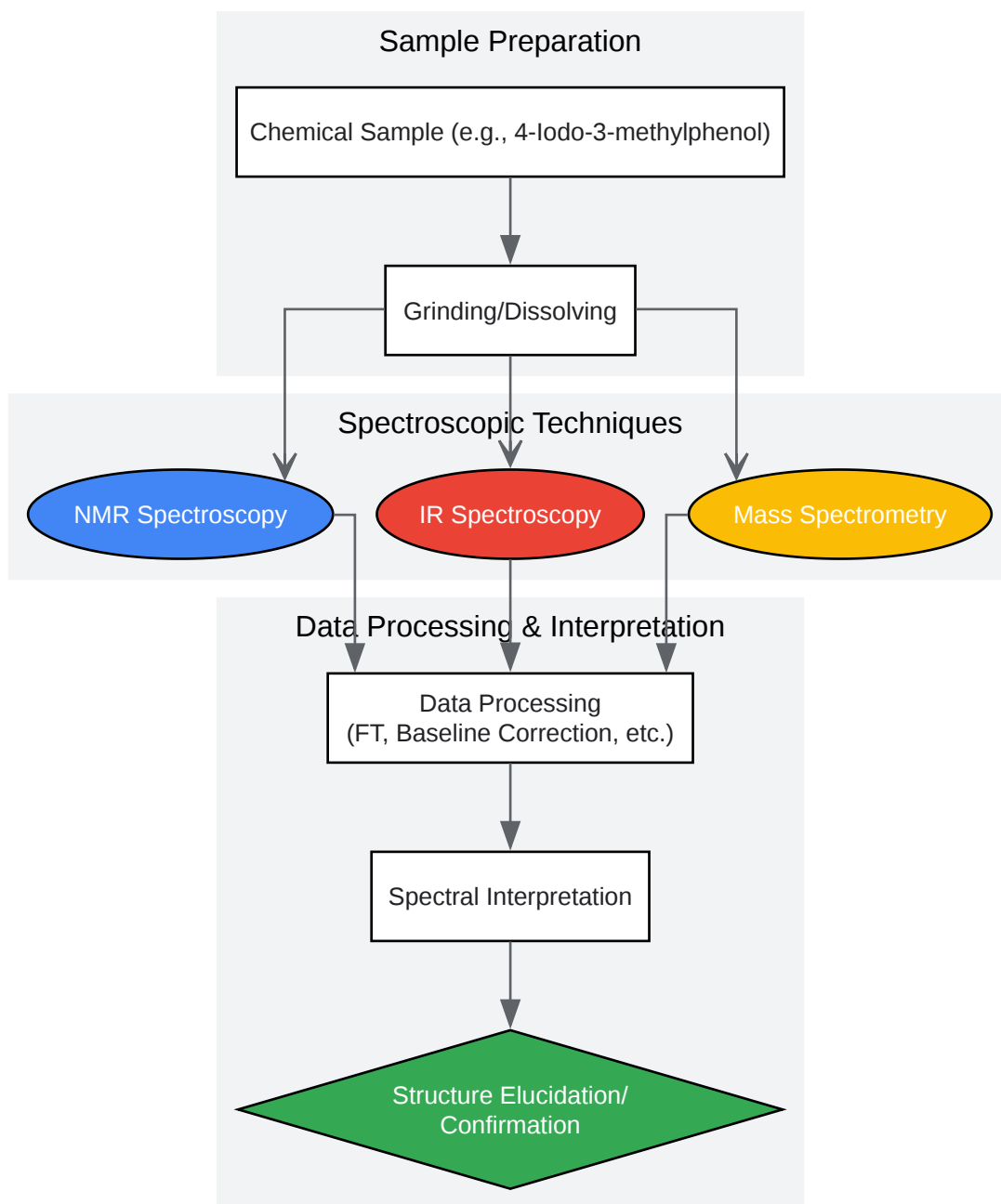
- Sample Introduction:
 - For a solid sample, a direct insertion probe is typically used.[\[3\]](#)
 - Load a small amount of the crystalline or powdered **4-Iodo-3-methylphenol** into a capillary tube and place it on the tip of the probe.
- Instrument Setup:
 - Insert the probe into the ion source of the mass spectrometer.[\[4\]](#)
 - The ion source is maintained under a high vacuum.[\[5\]](#)
 - Set the electron energy to 70 eV, a standard for generating reproducible fragmentation patterns.[\[4\]](#)
- Data Acquisition:
 - Gently heat the probe to volatilize the sample into the gas phase within the ion source.[\[6\]](#)
 - The gaseous molecules are then bombarded by the electron beam, causing ionization and fragmentation.[\[5\]](#)
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragments.
- Data Processing:
 - The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z .

- Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final data interpretation.

General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Iodo-3-methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148288#spectroscopic-data-nmr-ir-ms-of-4-iodo-3-methylphenol>]

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